molecular formula C13H13NS B230459 2-(1-Naphthyl)-1,3-thiazolidine

2-(1-Naphthyl)-1,3-thiazolidine

Cat. No. B230459
M. Wt: 215.32 g/mol
InChI Key: MXIIXVXCYLETMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Naphthyl)-1,3-thiazolidine, also known as NAT, is a heterocyclic compound that contains a thiazolidine ring and a naphthalene moiety. NAT has been studied for its potential use in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)-1,3-thiazolidine is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in a change in fluorescence intensity. Additionally, 2-(1-Naphthyl)-1,3-thiazolidine is believed to act as an antioxidant by donating electrons to free radicals, which neutralizes their harmful effects.
Biochemical and Physiological Effects:
2-(1-Naphthyl)-1,3-thiazolidine has been shown to have various biochemical and physiological effects, including its ability to scavenge free radicals, inhibit the growth of cancer cells, and detect metal ions. Additionally, 2-(1-Naphthyl)-1,3-thiazolidine has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Naphthyl)-1,3-thiazolidine in lab experiments is its ability to detect metal ions with high sensitivity and specificity. Additionally, 2-(1-Naphthyl)-1,3-thiazolidine is relatively easy to synthesize and has low toxicity. However, one limitation of using 2-(1-Naphthyl)-1,3-thiazolidine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(1-Naphthyl)-1,3-thiazolidine, including its potential use in the development of new cancer treatments, as well as its use as a fluorescent probe for the detection of other metal ions. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Naphthyl)-1,3-thiazolidine and its potential use in other scientific research applications.

Synthesis Methods

The synthesis of 2-(1-Naphthyl)-1,3-thiazolidine can be achieved through various methods, including the reaction of 1-naphthaldehyde with thiosemicarbazide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine with thioglycolic acid in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to form 2-(1-Naphthyl)-1,3-thiazolidine.

Scientific Research Applications

2-(1-Naphthyl)-1,3-thiazolidine has been studied for its potential use in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper and mercury. 2-(1-Naphthyl)-1,3-thiazolidine has also been studied for its potential use as an antioxidant due to its ability to scavenge free radicals. Additionally, 2-(1-Naphthyl)-1,3-thiazolidine has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-naphthalen-1-yl-1,3-thiazolidine

InChI

InChI=1S/C13H13NS/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7,13-14H,8-9H2

InChI Key

MXIIXVXCYLETMS-UHFFFAOYSA-N

SMILES

C1CSC(N1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CSC(N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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